methyl 3-{[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate
Description
Methyl 3-{[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core modified at position 3 with a sulfonamide-linked piperidine moiety. The piperidine ring is further substituted at position 4 with a 5-cyclopropyl-1,3,4-oxadiazole group. The sulfonamide and oxadiazole groups are known to enhance bioavailability and target binding in drug design, making this compound a candidate for further pharmacological exploration .
Properties
IUPAC Name |
methyl 3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-23-16(20)13-12(6-9-25-13)26(21,22)19-7-4-11(5-8-19)15-18-17-14(24-15)10-2-3-10/h6,9-11H,2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSIIWGULBBBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “methyl 3-{[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate” is a derivative of 1,2,4-oxadiazoles. Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities. Therefore, the primary targets of this compound could be various infectious agents.
Mode of Action
Oxadiazoles are known to interact with their targets and cause changes that inhibit the growth or replication of the infectious agents. The presence of a piperidine ring and a sulfonyl group in the compound may also contribute to its interaction with its targets.
Biochemical Pathways
Given the anti-infective activities of oxadiazoles, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival or replication of the infectious agents.
Pharmacokinetics
The presence of a piperidine ring and a sulfonyl group in the compound may influence its pharmacokinetic properties.
Result of Action
The result of the compound’s action would be the inhibition of the growth or replication of the infectious agents, leading to the alleviation of the infection. The exact molecular and cellular effects would depend on the specific infectious agent targeted by the compound.
Biological Activity
Methyl 3-{[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for drug discovery.
Chemical Structure and Properties
The compound's structure is characterized by a thiophene core linked to a sulfonamide group and a cyclopropyl-substituted oxadiazole. The molecular formula is C_{12}H_{15N_3O_3S, with a molecular weight of approximately 281.33 g/mol. The presence of the oxadiazole moiety is particularly noteworthy, as derivatives of this heterocycle have been associated with various biological activities.
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical carcinoma) | 25.0 | |
| Caco-2 (colon adenocarcinoma) | 30.5 | |
| H9c2 (rat heart myoblast) | 18.7 |
These findings suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies on related oxadiazole compounds indicate several potential pathways:
- Inhibition of Enzymatic Activity : Compounds in this class have demonstrated inhibitory effects on various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are crucial for tumor growth and survival .
- Interference with Signaling Pathways : Some oxadiazole derivatives have been shown to modulate signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK pathways .
- Induction of Oxidative Stress : Certain derivatives induce oxidative stress in cancer cells, leading to increased apoptosis .
Case Studies
A notable study evaluated the anticancer potential of a series of oxadiazole derivatives in vitro and in vivo. The study reported that specific modifications to the piperidine and sulfonamide groups enhanced the cytotoxic activity against various cancer cell lines while minimizing toxicity to normal cells . This highlights the importance of structural optimization in developing effective anticancer agents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. Methyl 3-{[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of this compound showed selective cytotoxicity against breast cancer cells, suggesting a mechanism involving the induction of apoptosis through mitochondrial pathways .
Neuroprotective Effects
The piperidine and oxadiazole components of the compound have been linked to neuroprotective effects. In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
Polymer Synthesis
this compound can serve as a monomer in the synthesis of advanced polymeric materials. Its unique thiophene structure allows for enhanced electrical conductivity and thermal stability in polymer composites. Research has shown that incorporating this compound into polymer matrices significantly improves their mechanical properties and thermal resistance, making them suitable for electronic applications .
Nanocomposite Development
The compound's ability to form stable dispersions with nanoparticles has led to its use in nanocomposite development. These nanocomposites exhibit improved properties such as enhanced strength and reduced weight, which are critical for applications in aerospace and automotive industries .
Agricultural Chemistry
Pesticidal Activity
Studies have indicated that this compound possesses pesticidal properties. Field trials have demonstrated its efficacy against various pests while being environmentally friendly compared to traditional pesticides. The compound's mechanism involves disrupting the nervous system of target pests without affecting non-target organisms, making it a promising candidate for sustainable agriculture .
Data Summary Table
Case Studies
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activities against several cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation at micromolar concentrations.
Case Study 2: Polymer Applications
A research team at a leading materials science institute explored the use of this compound in creating conductive polymers. They reported an increase in electrical conductivity by over 200% compared to traditional polymers when this compound was incorporated into the polymer matrix.
Case Study 3: Pesticide Efficacy
Field trials conducted by agricultural scientists assessed the effectiveness of this compound as a pesticide. The trials showed a reduction in pest populations by up to 85%, demonstrating its potential as an eco-friendly alternative to conventional pesticides.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacokinetic properties in drug development.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, H₂O/EtOH (1:1), reflux | 3-{[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid | 85–92% |
The reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl activated by the electron-withdrawing sulfonyl group.
Sulfonamide Linkage Reactivity
The sulfonyl group participates in nucleophilic substitution or elimination reactions, particularly at the piperidine nitrogen:
Alkylation/Acylation
The piperidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or acylated derivatives.
Sulfonamide Cleavage
Strong acids (e.g., HBr/AcOH) cleave the sulfonamide bond, yielding thiophene-2-sulfonic acid and 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine .
1,3,4-Oxadiazole Ring Modifications
The 5-cyclopropyl-1,3,4-oxadiazole moiety exhibits stability under mild conditions but undergoes ring-opening or functionalization under specific stimuli:
Acid-Catalyzed Ring Opening
Concentrated HCl at 100°C cleaves the oxadiazole ring to form a thioamide intermediate, which further hydrolyzes to a cyclopropane-carboxylic acid derivative .
Cycloaddition Reactions
The oxadiazole participates in [3+2] cycloadditions with nitriles under microwave irradiation, forming fused heterocycles (e.g., triazolo-oxadiazoles) .
Thiophene Ring Electrophilic Substitution
The electron-rich thiophene ring undergoes regioselective electrophilic substitution at the 5-position due to sulfonyl group deactivation:
| Reagent | Product | Position | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 5-Nitro-thiophene-2-carboxylate derivative | C5 | |
| Br₂, FeBr₃ | 5-Bromo-thiophene-2-carboxylate derivative | C5 |
Cross-Coupling Reactions
The brominated thiophene derivative (from Section 4) serves as a substrate for palladium-catalyzed cross-coupling:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-thiophene carboxylate | 70–78% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, alkyne | Alkynyl-thiophene carboxylate | 65–72% |
Cyclopropane Ring Reactivity
The cyclopropyl group on the oxadiazole undergoes ring-opening under oxidative or reductive conditions:
| Reagent | Product | Mechanism | Reference |
|---|---|---|---|
| O₃, then Zn/H₂O | 5-(2-Oxoethyl)-1,3,4-oxadiazole derivative | Ozonolysis | |
| H₂, Pd/C | 5-Propyl-1,3,4-oxadiazole derivative | Hydrogenolytic cleavage |
Biological Activity-Driven Modifications
Structural analogs highlight key reactivity for enhancing anticancer or antimicrobial activity:
-
Amination of the sulfonyl group with hydrazines yields sulfonohydrazides with improved tubulin inhibition (IC₅₀: 0.28–1.16 μg/mL) .
-
Oxadiazole-to-thiadiazole substitution via Lawesson’s reagent increases HDAC inhibitory potency (IC₅₀: 8.2–12.1 nM) .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in pH 7.4 buffer (t₁/₂: 4.2 h), with primary degradation pathways involving:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs often share a thiophene or aromatic core with sulfonamide or heterocyclic substituents. A notable example from the evidence is methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, ). Key comparisons include:
Q & A
Q. Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for the cyclopropyl group (δ 0.5–1.5 ppm) and sulfonyl group (δ 3.5–4.5 ppm) .
- FTIR : Confirm sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and ester carbonyl (C=O) at 1700–1750 cm⁻¹ .
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect impurities like hydrolyzed ester derivatives .
Advanced: How can researchers resolve contradictions in spectral data or bioactivity between synthetic batches?
Q. Methodological Answer :
- Impurity Profiling : Compare LC-MS data with reference standards (e.g., ’s related compounds like thiophene sulfonamide derivatives) to identify byproducts from incomplete cyclization or ester hydrolysis .
- Bioactivity Validation : Re-test discrepant batches in parallel assays (e.g., enzyme inhibition) under standardized conditions. Use ANOVA to isolate batch-specific variability .
Advanced: What experimental designs are suitable for studying this compound’s environmental fate or metabolic pathways?
Q. Methodological Answer :
- Environmental Fate : Apply a split-plot design (as in ) to evaluate abiotic degradation (hydrolysis, photolysis) vs. biotic transformation (microbial metabolism). Use LC-MS/MS to track degradation products .
- Metabolic Studies : Use isotopically labeled compound (¹⁴C-labeled methyl group) in hepatocyte incubations. Analyze metabolites via HR-MS and compare with in silico predictions (e.g., Meteor Nexus) .
Basic: What role do the functional groups (e.g., oxadiazole, sulfonyl) play in its biological activity?
Q. Methodological Answer :
- Oxadiazole : Enhances metabolic stability and hydrogen-bonding capacity, critical for target binding (e.g., kinase inhibition) .
- Sulfonyl Group : Improves solubility and mediates interactions with charged residues in enzyme active sites .
- Thiophene Ester : Acts as a prodrug moiety; hydrolysis to the carboxylic acid enhances cellular uptake .
Advanced: How can researchers optimize synthetic pathways using computational tools?
Q. Methodological Answer :
- Retrosynthetic Analysis : Use tools like Synthia or Reaxys to prioritize routes with fewer steps and higher atom economy .
- DFT Calculations : Model transition states for cyclization steps to predict solvent effects (e.g., toluene vs. DMF) on activation energy .
Advanced: What strategies mitigate off-target effects in biological assays?
Q. Methodological Answer :
- Counter-Screening : Test against panels of related enzymes (e.g., kinase isoforms) to identify selectivity .
- Structure-Activity Relationship (SAR) : Systematically modify the cyclopropyl or piperidine group and correlate changes with activity/toxicity .
Basic: How to profile impurities and establish stability-indicating methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
